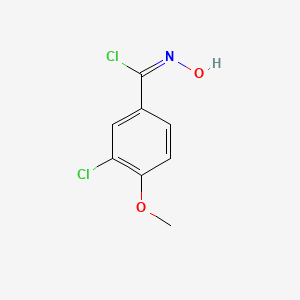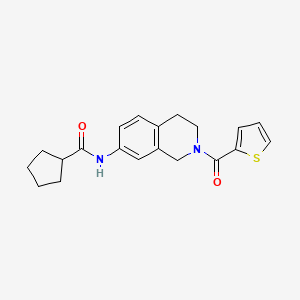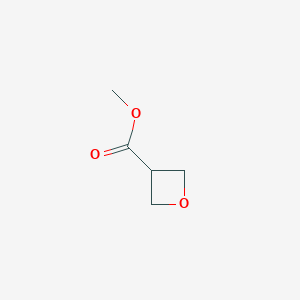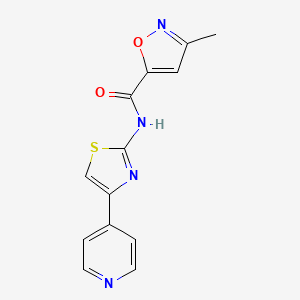![molecular formula C19H17ClFN3O2S B2865445 (2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile CAS No. 1025651-88-0](/img/structure/B2865445.png)
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenyl sulfone and 2-fluorophenyl piperazine, followed by their coupling through various reaction mechanisms.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound might be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, it could be used in the development of new materials, such as polymers or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Chlorophenyl)sulfonyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile
- 2-((4-Methylphenyl)sulfonyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrile
Uniqueness
The presence of both the 4-chlorophenyl and 2-fluorophenyl groups in the compound provides unique electronic and steric properties, which may result in distinct reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(2-fluorophenyl)piperazin-1-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2S/c20-15-5-7-16(8-6-15)27(25,26)17(13-22)14-23-9-11-24(12-10-23)19-4-2-1-3-18(19)21/h1-8,14H,9-12H2/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSYTUAHKUNBFV-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2865362.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865363.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2865368.png)
![N-(4-{[4-(4-acetamidobenzenesulfonyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2865369.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2865370.png)
![5-methyl-N-[2-(3-oxopiperazin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2865373.png)

![3-fluoro-4-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2865380.png)
![N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2865381.png)

![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol](/img/structure/B2865385.png)
